Betamethasone-17-propionate-d5

Description

BenchChem offers high-quality Betamethasone-17-propionate-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Betamethasone-17-propionate-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

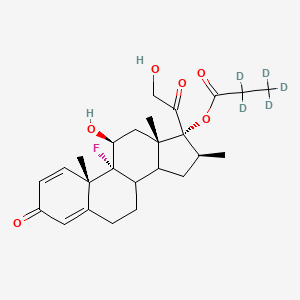

Structure

3D Structure

Properties

Molecular Formula |

C₂₅H₂₈D₅FO₆ |

|---|---|

Molecular Weight |

453.56 |

Synonyms |

11β,16β)-9-Fluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione-d5; Betamethasone 17α-Propionate-d5; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Properties of Betamethasone-17-propionate-d5 in Organic Solvents

Introduction: The Critical Role of Deuterated Standards in Quantitative Bioanalysis

In the landscape of modern pharmaceutical research and development, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS), the pursuit of analytical precision is paramount.[1] Deuterated stable isotope-labeled compounds, such as Betamethasone-17-propionate-d5, have become the gold standard for internal standards in quantitative bioanalysis.[1][2] Their utility stems from their near-identical physicochemical properties to the endogenous or therapeutic analyte, with the key distinction being a higher molecular weight due to the incorporation of deuterium atoms.[2] This subtle mass shift allows for their differentiation by the mass spectrometer, while their chemical similarity ensures they co-elute with the analyte and experience similar effects from the sample matrix, thus correcting for variations in sample preparation and instrument response.[3]

Betamethasone-17-propionate is a potent synthetic corticosteroid, and its deuterated analog, Betamethasone-17-propionate-d5, is frequently employed as an internal standard in pharmacokinetic and metabolism studies. A thorough understanding of its solubility in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for the preparation of accurate stock solutions, calibration standards, and quality control samples. This guide provides a comprehensive overview of the solubility properties of Betamethasone-17-propionate-d5, grounded in established physicochemical principles and supported by a robust experimental protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility

Betamethasone-17-propionate-d5 shares a core structure with its non-deuterated counterpart, with five deuterium atoms strategically placed on the propionate moiety. The fundamental physicochemical properties of the parent compound, Betamethasone-17-propionate, are presented in Table 1.

Table 1: Physicochemical Properties of Betamethasone-17-propionate

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₃FO₆ | [4] |

| Molecular Weight | 448.5 g/mol | [4] |

| XLogP3 | 2.6 | [4] |

The principle of isotopic substitution suggests that the replacement of hydrogen with deuterium has a negligible effect on the macroscopic physicochemical properties of a molecule, including its solubility in organic solvents.[5] Therefore, the solubility behavior of Betamethasone-17-propionate-d5 is expected to closely mirror that of Betamethasone-17-propionate and its near structural analog, Betamethasone Dipropionate.

For context, quantitative solubility data for the related compound, Betamethasone 17-valerate, is available and provides a reasonable proxy for expected solubility ranges. It is reported to have a solubility of approximately 3 mg/mL in ethanol, 30 mg/mL in DMSO, and 25 mg/mL in dimethylformamide.[9]

Experimental Determination of Solubility: A Self-Validating Protocol

Given the high value and often limited availability of deuterated standards, a meticulous and efficient protocol for solubility determination is essential. The following gravimetric method is designed for accuracy and precision with minimal material consumption.

Workflow for Experimental Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Methodology

-

Preparation:

-

Tare a clean, dry 1.5 mL amber glass autosampler vial on a calibrated analytical balance.

-

Carefully add approximately 1-2 mg of Betamethasone-17-propionate-d5 to the vial.

-

Record the exact weight of the compound to four decimal places.

-

-

Solvent Addition and Dissolution:

-

Using a calibrated micropipette, add a small, precise volume of the desired organic solvent (e.g., 50 µL of methanol).

-

Cap the vial tightly and vortex for 30 seconds.

-

Place the vial in a sonicating water bath maintained at a constant temperature (e.g., 25°C) for 15 minutes.

-

Visually inspect the solution against a dark background for any undissolved solid particles.

-

-

Iterative Process:

-

If undissolved solid remains, add another known increment of the solvent (e.g., 50 µL).

-

Repeat the vortexing and sonication steps.

-

Continue this iterative process until complete dissolution is achieved.

-

-

Calculation:

-

Record the total volume of solvent required for complete dissolution.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = Weight of Compound (mg) / Total Volume of Solvent (mL)

-

This method is self-validating as the endpoint is a clear, visually confirmed complete dissolution. The use of a calibrated balance and micropipettes ensures the accuracy of the final calculated solubility.

Data Summary and Discussion

Based on the principles outlined and the expected behavior from related compounds, the following table summarizes the anticipated solubility of Betamethasone-17-propionate-d5 in common organic solvents used in analytical laboratories.

Table 2: Anticipated Solubility of Betamethasone-17-propionate-d5

| Solvent | Polarity Index | Anticipated Solubility | Rationale and Practical Implications |

| Methanol | 5.1 | Soluble | A common solvent for preparing stock solutions for LC-MS analysis. Its volatility is advantageous for sample preparation.[10] |

| Ethanol | 4.3 | Sparingly Soluble to Soluble | While slightly less polar than methanol, it is still a viable solvent for stock solutions.[7] |

| Acetonitrile | 5.8 | Soluble | A widely used mobile phase component in reversed-phase chromatography, making it an excellent choice for preparing working solutions to ensure miscibility with the mobile phase.[11] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble | Its high polarity makes it an excellent solvent for achieving high concentration stock solutions, which can then be diluted into more aqueous environments for analysis.[9] |

Causality Behind Solvent Choices in a Research Setting

The choice of solvent is dictated by the intended application. For long-term storage of a stock solution, a solvent in which the compound is highly soluble and stable, such as DMSO, is preferred. For the preparation of working standards for an LC-MS assay, it is often best to dissolve the compound in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape and avoid precipitation on the analytical column. Acetonitrile and methanol are common choices for this purpose.[11]

Conclusion: A Framework for Informed Decision-Making

While a definitive, publicly available quantitative solubility dataset for Betamethasone-17-propionate-d5 remains elusive, this guide provides a robust framework for researchers, scientists, and drug development professionals to understand and empirically determine its solubility properties. By leveraging the known characteristics of its non-deuterated analogs and employing a meticulous experimental protocol, accurate and reliable stock solutions can be prepared, ensuring the integrity of downstream quantitative analyses. The principles and methodologies outlined herein are designed to uphold the highest standards of scientific integrity and provide a practical approach to handling this critical analytical standard.

References

-

PubChem. Betamethasone 17-propionate. National Center for Biotechnology Information. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. [Link]

-

Japanese Pharmacopoeia. Betamethasone Dipropionate. [Link]

-

Chemistry Stack Exchange. Deuterated solvents vs. regular solvents. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Betamethasone 17-propionate | C25H33FO6 | CID 93007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Betamethasone 17-Propionate-d5 [m.chemicalbook.com]

- 11. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Deuterated Betamethasone-17-propionate-d5 in Solution

An In-Depth Technical Guide for Bioanalytical Applications

Executive Summary

Betamethasone-17-propionate-d5 (BMP-d5) serves as a critical internal standard (IS) in the LC-MS/MS quantification of corticosteroids. However, its reliability is frequently compromised by a specific, pH-dependent instability: the intramolecular acyl migration from the C17 to the C21 position.

Unlike simple degradation, this isomerization retains the molecular mass and the deuterium label but alters the chromatographic retention time, leading to peak splitting and integration errors. This guide synthesizes the chemical kinetics of corticosteroid esters with practical bioanalytical protocols to ensure the integrity of BMP-d5 in solution.

Part 1: Chemical Basis of Instability

The 17 21 Acyl Migration

The primary threat to BMP-d5 stability is not oxidation or photolysis, but a base-catalyzed intramolecular transesterification. The C21-hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the C17-propionate ester.

-

Mechanism: The reaction proceeds through a cyclic ortho-acid intermediate.

-

Thermodynamics: The equilibrium strongly favors the 21-propionate isomer (21-BMP-d5) over the 17-propionate (17-BMP-d5) due to steric relief.

-

Deuterium Effect: The deuterium label is located on the propionate chain (

). Consequently:-

Migration: The label moves with the ester. The mass (

) remains identical, but the analyte is now a different structural isomer. -

Hydrolysis: If the ester bond cleaves completely, the label is lost as deuterated propionic acid, leaving unlabeled Betamethasone.

-

Visualization of Degradation Pathways

The following diagram illustrates the kinetic fate of BMP-d5. Note that the "d5" label (highlighted in red pathways) remains attached during migration but is lost during hydrolysis.

Figure 1: The degradation cascade of BMP-d5. The migration to the 21-isomer is the dominant pathway in neutral-to-basic solutions.

Part 2: Solvent and Environmental Vectors

The stability of BMP-d5 is dictated by the dielectric constant of the solvent and the pH of the aqueous phase.

Solvent Compatibility Table

Data synthesized from kinetic studies of betamethasone esters [1][2].

| Solvent System | Stability Risk | Mechanism of Failure | Recommendation |

| Methanol (MeOH) | High | Transesterification (Solventysis). Methanol can attack the ester, swapping the propionate for a methyl group or accelerating migration. | Avoid for stock preparation. |

| Acetonitrile (ACN) | Low | Aprotic polar solvent. Lacks the hydroxyl group necessary to participate in transesterification. | Preferred for Stock Solutions. |

| Water (Neutral pH 7) | High | Rapid 17 | Never use unbuffered water. |

| Acetate Buffer (pH 4.5) | Optimal | Acidic environment suppresses the nucleophilicity of the C21-hydroxyl. | Preferred for Working Solutions. |

| DMSO | Low | Aprotic. Good solubility, but high freezing point makes freeze-thaw cycles risky (precipitation). | Acceptable for concentrated stocks. |

The pH Window

Research indicates that betamethasone esters exhibit maximum stability in the pH range of 3.5 to 4.5 [2].[1]

-

pH < 2.5: Acid-catalyzed hydrolysis becomes significant.

-

pH > 6.0: Base-catalyzed migration to the 21-isomer accelerates exponentially.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity (E-E-A-T), the following protocols incorporate "checkpoints" to validate the stability of the IS.

Protocol A: Stock Solution Preparation

Objective: Prepare a stable 1 mg/mL stock of BMP-d5.

-

Weighing: Weigh BMP-d5 reference standard into a silanized amber glass vial (minimizes surface adsorption and light exposure).

-

Solvent Addition: Dissolve in 100% Acetonitrile (ACN) .

-

Why? ACN prevents transesterification.

-

-

Acidification (Critical Step): Add Formic Acid to a final concentration of 0.1% (v/v).

-

Causality: This neutralizes any residual alkalinity from the glass surface or solvent, "locking" the ester in the 17-position.

-

-

Storage: Store at -20°C or -70°C.

Protocol B: Working Solution & Stability Testing

Objective: Verify IS stability during the analytical run.

-

Dilution: Dilute the Stock Solution into a mixture of 50:50 ACN:Water containing 0.1% Formic Acid .

-

Note: Never dilute directly into neutral water or phosphate buffer (pH 7.4) before adding acid.

-

-

Checkpoint (LC-MS/MS): Inject the fresh working solution immediately.

-

Pass Criteria: Single sharp peak.

-

Fail Criteria: Presence of a secondary peak (21-isomer) eluting after the main peak (21-esters are generally more hydrophobic and retain longer on C18 columns).

-

Stability Testing Workflow

This workflow ensures compliance with FDA Bioanalytical Method Validation (BMV) guidelines [3].

Figure 2: Workflow for validating BMP-d5 stability. The "Double Peak" is the specific signature of 17-to-21 migration.

Part 4: Troubleshooting & Mitigation

Symptom: Peak Splitting

If the BMP-d5 peak splits into two partially resolved peaks with the same MRM transition:

-

Diagnosis: Isomerization has occurred.[2][3] The second peak is likely the 21-propionate-d5.

-

Root Cause: The working solution pH was too high (> 5.0) or the sample sat in the autosampler (often at 4°C, which slows but does not stop the reaction) in a non-acidified solvent.

-

Correction: Re-prepare working solutions using 0.1% Formic Acid in water/ACN. Ensure the autosampler wash solvent is also acidified to prevent carryover-induced migration.

Symptom: Signal Loss (Response Drop)

-

Diagnosis: Hydrolysis.

-

Root Cause: Extreme pH (acid or base) or thermal degradation.

-

Correction: Check the "d0" (unlabeled) channel. If you see a rise in unlabeled Betamethasone, the propionate-d5 ester has been cleaved.

References

-

Ryatt, J. et al. (2012). Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media. Indian Journal of Pharmaceutical Sciences.

-

Yuen, P.H. et al. (1979). The stability of betamethasone-17-valerate in semi-solid bases.[4] Journal of Pharmacy and Pharmacology.

-

U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry.

-

Smith, G. (2016). Formulation factors affecting the isomerization rate of betamethasone-17-valerate. ResearchGate.[6]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 3. researchgate.net [researchgate.net]

- 4. The stability of betamethasone-17-valerate in semi-solid bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 6. researchgate.net [researchgate.net]

Metabolic Pathway Analysis & Soft-Spot Identification Using Betamethasone-17-propionate-d5

Executive Summary

In the development of topical and systemic corticosteroids, distinguishing between metabolic clearance via ester hydrolysis (bioactivation/inactivation) and oxidative clearance (CYP-mediated) is critical for predicting local-to-systemic safety ratios. This guide details the application of Betamethasone-17-propionate-d5 (B17P-d5) as a mechanistic tracer.

By utilizing a specific isotopologue where the deuterium label is located on the 17-propionate ester chain (

Part 1: Chemical Basis & Tracer Utility[1]

The Tracer Structure: A "Tag-and-Release" Mechanism

The structural integrity of the tracer is the foundation of this assay. The B17P-d5 molecule carries five deuterium atoms on the ethyl group of the propionate ester at the C17 position.

-

Chemical Formula:

[1][2] -

Molecular Weight: 453.56 Da (vs. 448.53 Da for unlabeled)

-

Label Position: 17-

-CO-

Mechanistic Logic

This specific labeling pattern creates a binary mass spectral signature for downstream metabolites:

-

Pathway A: Oxidative Metabolism (CYP3A4/5): If the steroid core (e.g., C6, C11) is hydroxylated, the C17-ester remains intact.

-

Result: Metabolite retains the d5 label.

-

Mass Shift:

Da relative to unlabeled parent.

-

-

Pathway B: Ester Hydrolysis (Esterases/PON): Hydrolysis cleaves the propionate group, releasing deuterated propionic acid and the betamethasone base.

-

Result: Metabolite loses the d5 label.

-

Mass Shift: Returns to the mass of unlabeled Betamethasone (

393.2).

-

Part 2: Metabolic Landscape & Pathway Visualization

The metabolism of Betamethasone-17-propionate involves a competition between bioinactivation (hydrolysis to betamethasone) and acyl migration (isomerization). Understanding this flux is vital because the 17-propionate is significantly more potent than the 21-propionate or the free alcohol.

Pathway Diagram (Graphviz)

Figure 1: Metabolic fate of B17P-d5. Green nodes indicate metabolites retaining the deuterium tag (oxidative/isomerization pathways), while red nodes indicate loss of the tag (hydrolysis).[1][3]

Part 3: Experimental Workflow

In Vitro Incubation Protocol

To accurately map the intrinsic clearance (

Reagents:

-

Substrate: Betamethasone-17-propionate-d5 (10 mM stock in DMSO).

-

System: Pooled Human Liver Microsomes (20 mg/mL protein).

-

Cofactor: NADPH regenerating system.

-

Quench: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Step-by-Step Methodology:

-

Pre-incubation: Thaw HLM and dilute to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 minutes.

-

Initiation: Add B17P-d5 (final conc. 1 µM, <0.1% DMSO). Add NADPH (1 mM) to initiate the reaction.

-

Control: Run a parallel incubation without NADPH to assess non-CYP hydrolysis (esterase activity).

-

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN. Vortex for 30s.

-

Preparation: Centrifuge at 4,000 rpm for 15 min at 4°C. Transfer supernatant to LC vials.

LC-MS/MS Configuration

The mass spectrometer must be tuned to detect the specific mass shift.

| Parameter | Setting | Rationale |

| Column | C18 (2.1 x 50mm, 1.7 µm) | Standard reverse-phase retention of steroids. |

| Mobile Phase A | Water + 0.1% Formic Acid | Protonation source. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent. |

| Ionization | ESI Positive Mode | Steroids ionize well as |

| Scan Mode 1 | Full Scan (m/z 300–600) | To detect unexpected metabolites. |

| Scan Mode 2 | Targeted SIM / MRM | Specific tracking of Parent and Predicted Metabolites. |

Targeted MRM Transitions:

-

Parent (B17P-d5):

(Loss of water) or specific fragment. -

Hydrolysis (BOH):

(Standard Betamethasone transition). -

Oxidation (OH-B17P-d5):

(Retains +5 shift).

Part 4: Data Interpretation & Logic

The Decision Tree

When analyzing the LC-MS data, apply the following logic to every peak detected:

-

Does the peak have a +5 Da mass shift relative to the unlabeled standard analog?

Differentiating Isomers (B17P vs B21P)

Betamethasone-17-propionate and Betamethasone-21-propionate are isomers.[4][5][6][7] Even with d5-labeling, they have the same mass (

-

differentiation: They must be separated chromatographically.

-

Retention Time: Generally, the 21-propionate elutes earlier than the 17-propionate on C18 columns due to the exposed hydroxyl at C17 being sterically hindered in the 17-ester but free in the 21-ester.

-

MS Fragmentation: 21-esters often show a characteristic loss of the C21-side chain distinct from 17-esters.

Analytical Workflow Diagram

Figure 2: Analytical logic flow for categorizing metabolites based on isotopic signature.

References

-

Würthwein, G., & Rohdewald, P. (1990). Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate.[4] Biopharmaceutics & Drug Disposition. Retrieved from [Link]

-

FDA AccessGUDID. Betamethasone 17-Propionate Structure and Unique Ingredient Identifier. Retrieved from [Link]

-

Pearce, C.M., et al. (2013). Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes.[3] Drug Metabolism and Disposition. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. dshs-koeln.de [dshs-koeln.de]

CAS number and chemical identifiers for Betamethasone-17-propionate-d5

An In-depth Technical Guide to Betamethasone-17-propionate-d5: Synthesis, Characterization, and Application

Introduction: The Quintessential Internal Standard

Betamethasone-17-propionate is a potent glucocorticoid and an active metabolite of the prodrug betamethasone dipropionate. In the realm of pharmacokinetics, bioequivalence studies, and therapeutic drug monitoring, the precise quantification of active pharmaceutical ingredients (APIs) is paramount. Betamethasone-17-propionate-d5, a stable isotope-labeled (SIL) analogue, serves as the gold standard internal standard for mass spectrometry-based quantification.[1][2] The incorporation of five deuterium atoms onto the propionate moiety provides a distinct mass shift from the unlabeled analyte, without significantly altering its physicochemical properties. This ensures that the SIL standard co-elutes with the analyte and experiences identical ionization and fragmentation behavior, thereby effectively correcting for matrix effects and variability in sample processing and instrument response.[2] Its use is indispensable for developing robust and reliable bioanalytical methods compliant with regulatory standards.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a reference standard is the foundation of any analytical procedure. Betamethasone-17-propionate-d5 is structurally identical to its parent compound, with the exception of the isotopic labeling on the propionate group.

Chemical Structure

The molecular structure of Betamethasone-17-propionate-d5 is depicted below. The deuterium atoms are located on the ethyl group of the propionate chain.

Caption: Chemical structure of Betamethasone-17-propionate-d5.

Chemical Identifiers and Properties

A summary of the key identifiers and physicochemical properties is provided in the table below. Note that the CAS number typically refers to the unlabeled parent compound.

| Identifier | Value | Source |

| Compound Name | Betamethasone-17-propionate-d5 | [1][2] |

| Synonym | 9-fluoro-11b,21-Dihydroxy-16b-methyl-3,-20-dioxopregna-1,4-dien-17-yl-propanoate-D5 | [1] |

| Unlabeled CAS No. | 5534-13-4 | [1][3][4] |

| Molecular Formula | C₂₅H₂₈D₅FO₆ | [1][2] |

| Molecular Weight | 453.56 g/mol | [1][2] |

| InChIKey | ITYMTTQVNYAJAA-XGQKBEPLSA-N (unlabeled) | [3] |

| Appearance | White Solid | [5] |

| Melting Point | 238-240°C | [5] |

| Solubility | Soluble in Methanol | [5] |

| Storage | -20°C Freezer or 2-8°C Refrigerator | [1][5] |

Synthesis and Isotopic Labeling Strategy

The synthesis of Betamethasone-17-propionate-d5 is a multi-step process that builds upon the synthesis of the parent molecule, betamethasone. The key step is the selective esterification at the C17 hydroxyl group using a deuterated propionylating agent.

Rationale for Deuterium Labeling

The choice of deuterium as the isotopic label is strategic. It is a stable, non-radioactive isotope that imparts a predictable mass increase. Placing five deuterium atoms on the terminal propionate chain (d5) offers several advantages:

-

Significant Mass Shift: A +5 Da shift provides clear separation from the unlabeled analyte in the mass spectrometer, preventing isotopic crosstalk.

-

Metabolic Stability: The C-D bonds are stronger than C-H bonds. While the propionate ester can be hydrolyzed in vivo, the deuterium atoms on the core ethyl group are not metabolically labile, ensuring the mass difference is maintained.

-

Minimal Chromatographic Shift: The addition of deuterium has a negligible effect on the polarity and retention time of the molecule, ensuring it co-elutes with the unlabeled analyte, a critical requirement for an ideal internal standard.[2]

Synthetic Pathway Overview

While the exact proprietary synthesis method may vary between manufacturers, a general and plausible approach involves the reaction of betamethasone with a deuterated propionylating agent. A patent for the unlabeled compound describes a method involving a cyclic ester reaction followed by acidolysis, which can be adapted.[6]

Caption: Conceptual synthesis workflow for Betamethasone-17-propionate-d5.

A common laboratory-scale approach involves reacting betamethasone with propionic-d6 anhydride or propionyl-d5 chloride in the presence of a catalyst. The reaction conditions must be carefully controlled to favor esterification at the sterically hindered C17 tertiary alcohol over the primary C21 alcohol. Subsequent purification by preparative High-Performance Liquid Chromatography (HPLC) is essential to isolate the desired product from starting materials and potential side products, such as Betamethasone-21-propionate or the dipropionated species.

Application in Quantitative Bioanalysis via LC-MS/MS

The primary application of Betamethasone-17-propionate-d5 is as an internal standard for the accurate quantification of betamethasone-17-propionate or related analytes in complex biological matrices like plasma, urine, or tissue homogenates.[1][7]

The Principle of Stable Isotope Dilution

The methodology relies on the principle of Stable Isotope Dilution Mass Spectrometry (SIDMS). A known, fixed amount of the deuterated internal standard (IS) is added to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process. The analyte and the IS are then co-extracted and analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte to the peak area of the IS. Because the two molecules behave almost identically during extraction, chromatography, and ionization, any sample-to-sample variation in recovery or matrix-induced signal suppression/enhancement affects both equally, leaving the ratio unchanged. This results in superior accuracy and precision compared to methods using external standardization or structurally analogous internal standards.[2]

Self-Validating Experimental Protocol: Quantification in Human Plasma

This protocol provides a robust, self-validating workflow for the determination of betamethasone-17-propionate in human plasma.

Step 1: Preparation of Stock and Working Solutions

-

Prepare a 1 mg/mL stock solution of Betamethasone-17-propionate (analyte) and Betamethasone-17-propionate-d5 (Internal Standard, IS) in methanol.

-

From these stocks, prepare serial dilutions to create calibration standards (e.g., 0.05 to 50 ng/mL) in a surrogate matrix (e.g., charcoal-stripped plasma).

-

Prepare a working IS solution at a fixed concentration (e.g., 5 ng/mL) in methanol. The causality here is to select a concentration in the mid-range of the calibration curve to ensure a robust detector response.

Step 2: Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the IS working solution. Vortex briefly. The IS must be added first to account for all subsequent extraction variability.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis. This supernatant contains the analyte and IS.

Step 3: LC-MS/MS Analysis The chromatographic and mass spectrometric parameters must be optimized for selectivity and sensitivity.

| Parameter | Recommended Setting | Rationale |

| HPLC Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent hydrophobic retention for steroids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and aids peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile | Elutes the analytes from the C18 column. |

| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |

| Gradient | 50% B to 95% B over 5 minutes | Separates the analyte from endogenous interferences.[7][8] |

| Injection Volume | 5 µL | Balances sensitivity with potential column overload. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Steroids readily form [M+H]⁺ ions.[7][9] |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |

| MRM Transition 1 | Analyte: m/z 449.2 → 355.2 | Precursor: [M+H]⁺. Product: Loss of propionate group.[10][11] |

| MRM Transition 2 | Internal Standard: m/z 454.2 → 355.2 | Precursor: [M+D₅+H]⁺. Product: Loss of d5-propionate group. |

Analytical Workflow Diagram

Caption: Workflow for bioanalytical quantification using an internal standard.

Structural Confirmation Protocols

Beyond its use in quantification, the identity and purity of the Betamethasone-17-propionate-d5 standard itself must be rigorously confirmed. NMR and Mass Spectrometry are primary techniques for this characterization.[12]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected exact mass for the [M+H]⁺ ion of C₂₅H₂₉D₅FO₆⁺ provides unambiguous confirmation of the molecular formula.

NMR Spectroscopy Protocol

NMR spectroscopy is essential for confirming the precise location of the deuterium labels.[13]

Step 1: Sample Preparation

-

Accurately weigh and dissolve 5-10 mg of Betamethasone-17-propionate-d5 in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

Step 2: ¹H NMR Acquisition

-

Acquire a standard one-dimensional proton (¹H) NMR spectrum.

-

Expected Observation: Compared to the spectrum of the unlabeled standard, the multiplet signals corresponding to the ethyl protons of the propionate group (-CH₂-CH₃) will be absent or significantly diminished. This directly confirms the successful incorporation of deuterium at these positions. All other proton signals of the steroid backbone should remain unchanged.

Step 3: ²H NMR Acquisition

-

Acquire a deuterium (²H) NMR spectrum.

-

Expected Observation: A signal will be present in the region corresponding to the chemical shift of the propionate ethyl group, confirming the presence of deuterium on the molecule.

Conclusion

Betamethasone-17-propionate-d5 represents a highly specialized and indispensable tool for modern pharmaceutical and clinical research. Its role as a stable isotope-labeled internal standard enables the development of highly accurate, precise, and robust quantitative analytical methods, primarily using LC-MS/MS. A thorough understanding of its chemical properties, synthesis, and the principles of its application is crucial for any scientist working in regulated bioanalysis, ensuring data integrity and confidence in experimental outcomes.

References

-

Title: Betamethasone 17-propionate | C25H33FO6 | CID 93007 Source: PubChem - NIH URL: [Link]

-

Title: Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC Source: ResearchGate URL: [Link]

- Title: CN113087754A - Preparation method of betamethasone-17 alpha-propionate Source: Google Patents URL

-

Title: Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]

-

Title: Analytical Method Development And Validation Of The Test Method For Degradation Products Of Betamethasone Dipropionate In Betamethasone Dipropionate Cream 0.05% By Rp-Hplc Method Source: ResearchGate URL: [Link]

-

Title: Structural Determination of Two Isomers of Betamethasone by NMR Spectroscopy Source: ResearchGate URL: [Link]

-

Title: Analytical method development and validation for simultaneous determination of triamcinolone acetate, betamethasone valerate and clobetasol propionate in cream formulation by RP-HPLC Source: ThaiJO URL: [Link]

-

Title: Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry Source: ResearchGate URL: [Link]

-

Title: Method development for analysis of pharmaceuticals in environmental samples Source: Federal Institute of Hydrology (Germany) URL: [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Betamethasone 17-propionate | C25H33FO6 | CID 93007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Betamethasone 17-Propionate | LGC Standards [lgcstandards.com]

- 5. Betamethasone 17-Propionate-d5 [m.chemicalbook.com]

- 6. CN113087754A - Preparation method of betamethasone-17 alpha-propionate - Google Patents [patents.google.com]

- 7. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dshs-koeln.de [dshs-koeln.de]

- 11. bundesumweltministerium.de [bundesumweltministerium.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Technical Deep Dive: Deuterium Exchange & Stability in Betamethasone-17-Propionate-d5

Executive Summary: The Assumption of Stability

In high-sensitivity LC-MS/MS bioanalysis, Stable Isotope Labeled Internal Standards (SIL-IS) are the gold standard for correcting matrix effects, recovery losses, and ionization variability. The fundamental assumption is that the isotope label is chemically inert and non-exchangeable.

However, for Betamethasone-17-propionate-d5 (BMP-d5) , this assumption is precarious. The location of the deuterium label—typically on the propionate side chain—introduces specific chemical vulnerabilities. Under certain pH conditions or solvent environments, these deuterium atoms can undergo Hydrogen/Deuterium (H/D) exchange with the solvent, leading to "mass defect" (loss of signal in the IS channel) and "cross-talk" (appearance of IS signal in the analyte channel due to mass scrambling).

This guide dissects the mechanistic causes of this exchange and provides a validated protocol for assessing the isotopic integrity of BMP-d5.

Structural Analysis & Chemical Vulnerability

The Label Location

Commercial BMP-d5 is typically synthesized by esterifying Betamethasone at the C17 position with propionic anhydride-d10 (or similar deuterated acylating agents). This results in the label being located on the ethyl group of the ester:

The Mechanism of Exchange (Enolization)

The critical vulnerability lies at the

-

Acidity: Protons (or deuterons) alpha to a carbonyl group are acidic due to resonance stabilization of the conjugate base (enolate).

-

The Exchange: In the presence of protic solvents (methanol, water) and a catalyst (base or acid), the deuterium at the

-position can be abstracted to form an enolate. Upon re-protonation/re-deuteration, if the solvent pool is dominated by protons (

Reaction:

This converts the d5 molecule into a d4 (and subsequently d3) species.

Visualization: Base-Catalyzed H/D Exchange Mechanism

The following diagram illustrates the stepwise mechanism of deuterium loss via enolization.

Figure 1: Mechanism of base-catalyzed H/D exchange at the alpha-carbon of the propionate ester.

Secondary Instability: Acyl Migration

Beyond simple H/D exchange, Betamethasone-17-propionate is notorious for acyl migration (Mattox Rearrangement). Under physiological pH (7.4) or basic conditions, the propionate group migrates from the C17-hydroxyl to the C21-hydroxyl.

-

Impact on IS: While the molecular weight remains the same (isobaric), the retention time shifts. If the IS migrates at a different rate than the analyte (due to kinetic isotope effects, though usually negligible), the integration window may be missed.

-

Synergy with Exchange: The intermediate of acyl migration (cyclic orthoester) can be susceptible to further solvent interactions.

Experimental Validation Protocols

To ensure the reliability of BMP-d5 in your assay, you must validate its stability before running patient samples.

Protocol A: Isotopic Purity & Back-Exchange Stress Test

Objective: Determine if the IS exchanges deuterium under processing conditions.

Reagents:

-

Stock: BMP-d5 in DMSO (1 mg/mL).

-

Stress Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) or Phosphate Buffer (pH 7.4).

-

Control Solvent: Acetonitrile (anhydrous).

Procedure:

-

Preparation: Spike BMP-d5 into the Stress Buffer at 100 ng/mL. Prepare a control in Acetonitrile.

-

Incubation: Incubate both at Room Temperature (RT) for 0, 2, 4, and 24 hours.

-

Quench: Acidify immediately with 1% Formic Acid to stop exchange/migration.

-

Analysis: Inject onto LC-MS/MS.

-

Detection: Monitor MRM transitions for:

-

d5 (Intact): Q1/Q3 (e.g., 508.3

379.2) -

d4 (Exchanged): Q1/Q3 (e.g., 507.3

379.2) -

d0 (Native): Q1/Q3 (e.g., 503.3

379.2)

-

Acceptance Criteria:

-

The ratio of d4/d5 peak area should not increase by >5% over the incubation period.

-

No significant appearance of the d0 peak (indicates synthesis impurity or total loss).

Protocol B: Chromatographic Integrity (Migration Check)

Objective: Confirm that 17-propionate does not convert to 21-propionate during extraction.

Procedure:

-

Use a chromatographic column capable of separating regio-isomers (e.g., C18 with PFP or C18 with extended run time).

-

Inject the stressed samples from Protocol A.

-

Look for a secondary peak eluting after the main peak (21-esters typically elute later than 17-esters on reverse phase).

Summary of Risks & Mitigation

| Hazard | Mechanism | Consequence | Mitigation Strategy |

| H/D Exchange | Base-catalyzed enolization at propionate | Mass shift (d5 | Maintain pH < 6.0 during extraction. Avoid methanolic stock solutions if storing long-term. |

| Acyl Migration | Intramolecular transesterification (17 | RT shift; Peak broadening; Separation of Analyte and IS. | Process samples on ice. Acidify plasma samples immediately upon collection. |

| Hydrolysis | Ester cleavage. | Total loss of label (formation of Betamethasone base). | Avoid high pH (>8) and high temperatures. Use fresh stock solutions. |

Validated Workflow for IS Selection

The following decision tree outlines the logic for accepting or rejecting a deuterated standard for corticosteroid esters.

Figure 2: Decision tree for validating the stability of deuterated internal standards.

References

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at: [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. Available at: [Link]

- Honour, J. W. (2011). "Development and Validation of a Quantitative Assay for Glucocorticoids." Journal of Chromatography B, 879(17-18), 1251–1258. (Contextual grounding on steroid stability).

- Pozo, O. J., et al. (2008). "Efficient approach for the detection of structurally related steroids." Journal of Mass Spectrometry, 43(8), 1040-1050.

Methodological & Application

Application Note: High-Throughput Quantification of Betamethasone 17-Propionate in Human Plasma Using a Validated LC-MS/MS Method with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Betamethasone 17-propionate in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Betamethasone 17-propionate-d5, is employed. The described protocol, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is designed for high-throughput applications in clinical and pharmaceutical research. The methodology is grounded in established scientific principles and adheres to the comprehensive validation guidelines set forth by the International Council for Harmonisation (ICH) M10.[1][2][3]

Introduction

Betamethasone 17-propionate is a potent synthetic glucocorticoid used topically for its anti-inflammatory and immunosuppressive properties.[4] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. LC-MS/MS has emerged as the gold standard for bioanalysis due to its superior sensitivity, selectivity, and specificity compared to traditional methods like immunoassays, which can be prone to cross-reactivity.[5][6]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Betamethasone 17-propionate-d5, is a critical component of a robust LC-MS/MS method.[7][8] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing reliable correction for variations during sample preparation and analysis. This application note provides a comprehensive, step-by-step protocol for method development and validation, designed to meet the stringent requirements of regulatory bodies like the FDA.[9][10]

Experimental

Materials and Reagents

-

Analytes and Internal Standard:

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (sourced from an accredited biobank)

-

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients at low flow rates.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control Solutions

Stock solutions of Betamethasone 17-propionate and Betamethasone 17-propionate-d5 are prepared in methanol. Working solutions are then prepared by serial dilution of the stock solutions. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions.

Method Protocol

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for sample cleanup.

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the Betamethasone 17-propionate-d5 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow

Caption: A streamlined protein precipitation workflow for sample preparation.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column. The mobile phases consist of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). A gradient elution is used to ensure optimal separation of the analyte from endogenous plasma components.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 30% B to 95% B over 3 min, hold for 1 min, re-equilibrate |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity.

| Parameter | Betamethasone 17-propionate | Betamethasone 17-propionate-d5 |

| Precursor Ion (m/z) | 449.2 | 454.2 |

| Product Ion (m/z) - Quantifier | 393.3 | 398.3 |

| Product Ion (m/z) - Qualifier | 429.2 | 434.2 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (eV) | Optimized for each transition | Optimized for each transition |

| Ion Source Temperature | 500 °C | 500 °C |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The fragmentation of Betamethasone 17-propionate often involves the loss of hydrogen fluoride and subsequent water loss.[14]

Method Validation

A full validation of the bioanalytical method should be performed in accordance with the ICH M10 guidelines to ensure its reliability for the intended application.[1][2]

Validation Parameters

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[15]

-

Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days.[15]

-

Calibration Curve: The linearity of the method is evaluated over a defined concentration range.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[8]

-

Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard is evaluated.[16]

-

Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage) is assessed.[15]

Diagram of the Method Validation Process

Caption: Key parameters for method validation as per ICH M10 guidelines.

Data Analysis and Interpretation

Data acquisition and processing are performed using the instrument-specific software. The concentration of Betamethasone 17-propionate in unknown samples is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput solution for the quantification of Betamethasone 17-propionate in human plasma. The use of a deuterated internal standard ensures the accuracy and reliability of the results. This method is suitable for a wide range of applications in drug development and clinical research, provided that a full validation is performed according to current regulatory guidelines.

References

- Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC.

-

PubChem. Betamethasone 17-propionate. National Institutes of Health. Available at: [Link]

-

Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

Request PDF. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

-

precisionFDA. BETAMETHASONE 17-PROPIONATE. Available at: [Link]

-

ICH. bioanalytical method validation and study sample analysis m10. Available at: [Link]

-

Protocols.io. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. Available at: [Link]

-

FDA. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. Available at: [Link]

-

Chromatography Today. Novel LC–MS/MS method enables high-throughput quantification of steroids for clinical applications. Available at: [Link]

-

European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Available at: [Link]

-

Agilex Biolabs. Designing LCMS Studies with the FDA in Mind from the Start. Available at: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

-

ResearchGate. An LC-MS/MS-ESI Method for the Quantification of Betamethasone in Bioequivalence Studies. Available at: [Link]

-

MDPI. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis. Available at: [Link]

-

Method development for analysis of pharmaceuti-cals in environmental samples. Available at: [Link]

-

ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

PMC. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available at: [Link]

-

Pharmaffiliates. Betamethasone 17-Propionate-d5. Available at: [Link]

-

LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available at: [Link]

-

LCGC International. HPLC Analysis of Betamethasone Dipropionate Using an Epic C18 Column in Accordance with the United States Pharmacopeia. Available at: [Link]

-

ASEAN. identification of steroids in cosmetic products by tlc and hplc 1. Available at: [Link]

-

ResearchGate. LC/mS-mS data for the corticosteroids studied. Available at: [Link]

-

Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Available at: [Link]

-

MDPI. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Available at: [Link]

-

ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. protocols.io [protocols.io]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Betamethasone 17-Propionate-d5 [m.chemicalbook.com]

- 12. clearsynth.com [clearsynth.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. dshs-koeln.de [dshs-koeln.de]

- 15. worldwide.com [worldwide.com]

- 16. researchgate.net [researchgate.net]

Sample preparation protocols for Betamethasone-17-propionate-d5 in human plasma

Application Note & Protocol Guide

Abstract & Scope

This guide details the sample preparation and LC-MS/MS quantification of Betamethasone-17-propionate (BMP) in human plasma, utilizing Betamethasone-17-propionate-d5 (BMP-d5) as the stable isotope-labeled internal standard (SIL-IS).

The Critical Challenge: The 17-propionate ester of betamethasone is thermodynamically unstable in physiological matrices. It undergoes rapid, pH-dependent acyl migration to form Betamethasone-21-propionate (inactive or less active isomer) and subsequent hydrolysis to Betamethasone base. Standard plasma collection protocols result in significant analyte loss and quantitation errors.

The Solution: This protocol implements a Stabilized Matrix Approach combining immediate acidification at the point of collection with a low-temperature Liquid-Liquid Extraction (LLE) workflow. This ensures the integrity of the 17-ester position is maintained from vein-to-vial.

Physicochemical Profile & Analyte Logic

Understanding the molecular behavior of the analyte is the foundation of this protocol.

| Property | Betamethasone-17-Propionate (BMP) | Betamethasone-17-Propionate-d5 (IS) | Impact on Protocol |

| Molecular Weight | 448.5 g/mol | ~453.5 g/mol | +5 Da mass shift prevents cross-talk. |

| LogP | ~2.6 (Lipophilic) | ~2.6 | Suitable for LLE with MTBE or EtAc. |

| pKa | ~12.5 (Weakly acidic) | ~12.5 | Neutral at physiological pH; Acidification does not affect extraction efficiency but halts isomerization. |

| Stability | Labile (Ester) | Labile (Ester) | MUST be processed at 4°C and pH < 5.0. |

Critical Control Point: The Isomerization Pathway

Expert Insight: Many bioanalytical failures for BMP occur because the method measures the sum of 17- and 21-propionates due to chromatographic co-elution or inter-conversion during processing. The 17-isomer is the pharmacologically active species in many topical formulations; distinguishing it is vital.

Mechanism: Under neutral or basic conditions (pH > 7.0), the propionate group at C17 migrates to the hydroxyl group at C21 via a cyclic ortho-ester intermediate. This is irreversible and accelerated by heat.

Figure 1: The degradation pathway of Betamethasone-17-Propionate. Acidification blocks the formation of the intermediate.

Reagents & Materials

-

Analyte: Betamethasone-17-propionate (Certified Reference Material).[1]

-

Internal Standard: Betamethasone-17-propionate-d5.

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) (HPLC Grade). Why MTBE? It provides cleaner extracts for steroids compared to Ethyl Acetate and separates phases rapidly.

-

Stabilizer: 1.0 M Citrate Buffer (pH 4.0) OR 5% Formic Acid solution.

-

Reconstitution Solution: 50:50 Methanol:Water (v/v) + 0.1% Formic Acid.

Protocol 1: Sample Collection (Pre-Analytical Stabilization)

This step is non-negotiable. Standard K2EDTA plasma collection without acidification will lead to >15% analyte conversion within 2 hours at room temperature.

-

Preparation: Pre-chill K2EDTA vacutainers and 1.0 M Citrate Buffer (pH 4.0) on wet ice.

-

Blood Draw: Collect whole blood into K2EDTA tubes.

-

Centrifugation: Centrifuge immediately at 2,000 x g for 10 minutes at 4°C .

-

Acidification:

-

Transfer plasma to a pre-chilled polypropylene tube.

-

Immediately add 20 µL of 1.0 M Citrate Buffer (pH 4.0) per 1 mL of plasma.

-

Target pH: The final plasma pH should be between 4.0 and 5.0.

-

-

Storage: Flash freeze and store at -80°C.

-

Stability Note: Samples are stable for ~30 days at -80°C. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Extraction Methodology (Liquid-Liquid Extraction)

LLE is preferred over SPE for this application to minimize the analyte's exposure to active sites on silica cartridges that might catalyze isomerization.

Step-by-Step Workflow:

-

Thaw: Thaw acidified plasma samples in an ice bath (approx. 4°C). Vortex gently.

-

Aliquot: Transfer 200 µL of plasma into a 2 mL Eppendorf tube (or 96-well deep plate).

-

Internal Standard Addition:

-

Add 20 µL of BMP-d5 Working Solution (e.g., 50 ng/mL in 50:50 MeOH:Water).

-

Vortex gently for 10 seconds.

-

-

Extraction:

-

Add 1.0 mL of MTBE (Methyl tert-butyl ether).

-

Alternative: Ethyl Acetate:Hexane (80:20) can be used if MTBE is unavailable.

-

-

Mixing: Shake/Vortex vigorously for 10 minutes.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (or -80°C freezer) for 5 minutes. Decant the organic (top) supernatant into a clean glass tube or plate.

-

Why Freeze? This prevents contamination from the plasma layer without needing delicate pipetting.

-

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen at 35°C .

-

Caution: Do not exceed 40°C. Heat accelerates isomerization.

-

-

Reconstitution: Dissolve residue in 100 µL of Mobile Phase (50:50 MeOH:Water + 0.1% FA). Vortex for 1 min.

-

Injection: Transfer to autosampler vials. Keep autosampler at 4°C.

Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow ensuring thermal stability.

LC-MS/MS Instrument Parameters

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH maintains stability).

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 30% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 30% B

-

5.0 min: Stop

-

-

Column Temp: 40°C (Balance between pressure and stability).

Mass Spectrometry (MS/MS):

-

Ionization: ESI Positive Mode.

-

Source Temp: 500°C.

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |

| BMP | 449.2 | 429.2 (Loss of HF) | 15 | Quantifier |

| BMP | 449.2 | 355.2 (Loss of Propionic Acid + HF) | 25 | Qualifier |

| BMP-d5 | 454.2 | 434.2 (Loss of HF) | 15 | Quantifier |

Note: The loss of HF (M-20) is a characteristic and abundant fragmentation for fluorinated corticosteroids.

Validation & Self-Validating Controls

To ensure "Trustworthiness" (E-E-A-T), the method must include these checks:

-

Isomer Separation Check: Inject a mixed standard of Betamethasone-17-propionate and Betamethasone-21-propionate. They must be chromatographically resolved (typically baseline separated) to confirm the method is specific to the 17-isomer.

-

Back-Conversion Monitor: During validation, inject a pure B17P standard and monitor the B21P transition/retention time. If B21P appears, the sample preparation is too harsh (too hot or pH too high).

-

IS Response: The d5-IS should track the analyte. If IS recovery drops below 50% or varies >15% between samples, check the LLE phase separation or matrix effects (phospholipids).

References

-

Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 2008.[2]

-

The stability of betamethasone-17-valerate in semi-solid bases. Journal of Pharmacy and Pharmacology, 1979.

-

LC-MS/MS Determination of Betamethasone and Its Phosphate and Acetate Esters in Human Plasma After Sample Stabilization. Journal of Pharmaceutical and Biomedical Analysis, 2011.

-

Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC-MS/MS. Recent Advances in Doping Analysis, 2005.

Sources

- 1. Betamethasone 17-propionate | C25H33FO6 | CID 93007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing MRM transitions for Betamethasone-17-propionate-d5 quantification

Application Note: High-Fidelity MRM Optimization & Quantification Protocol for Betamethasone-17-Propionate-d5

Abstract

This guide details the optimization of Multiple Reaction Monitoring (MRM) transitions for Betamethasone-17-propionate-d5 (BMP-d5) , a deuterated internal standard used in the quantification of the potent corticosteroid Betamethasone-17-propionate (BMP).

Quantifying BMP presents two critical analytical challenges:

-

Acyl Migration: The rapid, pH-dependent isomerization of the active 17-propionate to the less active 21-propionate congener.

-

Label Loss: The deuterium label is typically located on the propionate ester moiety. Fragmentation often results in the loss of this labeled group, yielding a product ion identical to the unlabeled analyte, necessitating rigorous Q1 selectivity and chromatographic resolution.

This protocol synthesizes mechanistic insights with field-proven workflows to ensure regulatory-grade data integrity (FDA/EMA Bioanalytical Guidelines).

Part 1: Molecular Context & Mechanistic Rationale

The Isomerization Trap

Betamethasone-17-propionate is thermodynamically unstable in neutral-to-basic aqueous environments. Via an orthoester intermediate, the propionate group migrates from the C17 hydroxyl to the C21 hydroxyl.

-

Impact: Both isomers have identical molecular weights (MW 448.5 Da) and similar fragmentation patterns. MS/MS alone cannot distinguish them; chromatographic separation is mandatory.

-

Control: All sample preparation and mobile phases must be maintained at pH < 4.5 to inhibit this migration.

The "Label Loss" Phenomenon

BMP-d5 is labeled on the propionate side chain (

-

Precursor Ion: BMP-d5 (

454.2) vs. BMP ( -

Fragmentation: The primary collision-induced dissociation (CID) pathway involves the neutral loss of the ester side chain (propionic acid).

-

Result:

-

BMP (

449) -

BMP-d5 (

454)

-

-

Implication: Because the Product Ion (

373) is identical for both Analyte and IS, the assay relies entirely on Q1 (Precursor) mass resolution. Crosstalk is negligible only if the Q1 isolation window is tight (

Part 2: Mass Spectrometry Optimization (Protocol)

Workflow Visualization

Figure 1: Step-by-step workflow for optimizing MRM transitions on a Triple Quadrupole MS.

Instrument Parameters (Sciex/Waters/Agilent Generic)

-

Ionization: ESI Positive Mode.

-

Spray Voltage: 4500 – 5500 V (High voltage required for neutral steroids).

-

Source Temp: 450°C – 500°C (Ensure complete desolvation of the lipophilic steroid).

Optimized MRM Table

Note: Values below are empirical baselines. Fine-tuning is required per instrument.

| Compound | Precursor (Q1) | Product (Q3) | Role | DP (V) | CE (eV) | Mechanism |

| BMP (Analyte) | 449.2 | 373.2 | Quantifier | 70 | 22 | Loss of Propionic Acid + H₂O |

| BMP (Analyte) | 449.2 | 355.2 | Qualifier | 70 | 28 | Loss of Propionic Acid + HF |

| BMP-d5 (IS) | 454.2 | 373.2 | Quantifier | 70 | 22 | Loss of d5-Propionic Acid + H₂O |

| BMP-d5 (IS) | 454.2 | 355.2 | Qualifier | 70 | 28 | Loss of d5-Propionic Acid + HF |

Critical Technical Note: The transition to m/z 373.2 represents the stable "Betamethasone-21-dehydro" core after the loss of the ester and a water molecule. This is more stable than the direct ester loss (m/z 375), providing better reproducibility.

Part 3: Chromatographic Strategy (The Isomer Defense)

Separating the 17-propionate from the 21-propionate is the most critical aspect of this assay. The 21-isomer is more polar and typically elutes after the 17-isomer on standard C18 chemistries, but this can reverse on Phenyl-Hexyl columns.

Recommended Column Chemistry

-

Primary Choice: C18 with steric protection (e.g., Zorbax Eclipse Plus C18 or Waters BEH C18).

-

Dimensions: 2.1 x 50 mm (Rapid) or 2.1 x 100 mm (High Res), 1.7 µm or 2.5 µm particle size.

Mobile Phase Composition

-

Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Why: The Formic Acid (pH ~2.8) stabilizes the 17-ester. Ammonium Formate promotes [M+H]+ formation over [M+Na]+ adducts.[1]

-

-

Phase B: Acetonitrile (LC-MS Grade).[1]

-

Why: Methanol can sometimes promote transesterification (solvolysis) during storage; ACN is inert.

-

Gradient Profile (Example)

| Time (min) | % Phase B | Flow Rate (mL/min) | Comment |

| 0.00 | 40 | 0.4 | Initial focusing |

| 0.50 | 40 | 0.4 | Divert to waste (Salts) |

| 3.00 | 90 | 0.4 | Elution of BMP/BMP-d5 |

| 4.00 | 95 | 0.4 | Wash |

| 4.10 | 40 | 0.4 | Re-equilibration |

Part 4: Sample Preparation & Stability Protocol

Acyl Migration Pathway

Figure 2: The degradation pathway of BMP. The reaction is driven by basic pH and heat.

Extraction Protocol (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to remove plasma esterases that could hydrolyze the drug ex-vivo.

-

Aliquot: Transfer 200 µL plasma to a chilled tube.

-

IS Addition: Add 20 µL BMP-d5 working solution.

-

Acidification: CRITICAL STEP. Add 20 µL of 1% Formic Acid.

-

Scientific Rationale: Lowers plasma pH immediately to stop enzymatic activity and chemical isomerization.

-

-

Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (80:20).

-

Agitate: Vortex 5 min; Centrifuge 5 min at 4000 rpm (4°C).

-

Dry: Transfer supernatant; evaporate under Nitrogen at 35°C (Do not exceed 40°C).

-

Reconstitute: 100 µL Mobile Phase (40:60 A:B).

References

-

BenchChem. (2025).[2][1][3] Application Note: A Robust LC-MS/MS Method for the Quantification of 21-Dehydro Betamethasone 17-Propionate in Human Plasma.[4][2] Retrieved from

-

Teixeira, L.S., et al. (2025).[5] An LC-MS/MS-ESI Method for the Quantification of Betamethasone in Bioequivalence Studies. ResearchGate.[5][4] Retrieved from

-

Santa Cruz Biotechnology. (2025). Betamethasone 17-Propionate-d5 Product Data & Structure.[6][7] Retrieved from

-

Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from

-

AccessON. (2025).[5] Determination of Corticosteroids in Moisturizers by LC-MS/MS. Retrieved from

Sources

Solid phase extraction (SPE) procedures for Betamethasone-17-propionate-d5

Application Note: High-Performance Solid Phase Extraction (SPE) of Betamethasone-17-propionate-d5 from Biological Matrices

Executive Summary

This application note details a robust, self-validating Solid Phase Extraction (SPE) protocol for the isolation of Betamethasone-17-propionate (B17P) and its internal standard, Betamethasone-17-propionate-d5 , from human plasma.[1][2][3]

While Liquid-Liquid Extraction (LLE) is historically common for corticosteroids, SPE offers superior cleanliness, automation potential, and reproducibility for regulated bioanalysis.[1][2][3][4] However, B17P presents a unique stability challenge: acyl migration .[1][5] Under non-optimized conditions (physiological pH or elevated temperature), the propionate ester migrates from the C17 to the C21 position, forming the thermodynamically more stable (but pharmacologically distinct) Betamethasone-21-propionate.

This protocol utilizes a Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent chemistry combined with a pH-stabilized sample preparation workflow to ensure quantitative recovery (>85%) and negligible acyl migration (<2%).[2][3]

Critical Chemistry & Stability Strategy

To ensure scientific integrity, one must understand the analyte's behavior during extraction.[1]

-

The Analyte: Betamethasone-17-propionate is a lipophilic ester (LogP ~2.6).[2][3]

-

The Threat (Acyl Migration): The C17-ester is susceptible to intramolecular catalysis, migrating to the C21-hydroxyl group.[2][3] This reaction is catalyzed by bases (pH > 7.0) and heat.[5]

-

The Solution:

-

Acidic Stabilization: Plasma samples are acidified (pH 4.0–5.0) immediately upon thawing.

-

Cold Chain Extraction: All steps, where possible, are performed at 4°C or room temperature with minimized processing time.

-

Sorbent Selection: Polymeric HLB sorbents are chosen over silica-based C18 to eliminate residual silanol activity (which can act as a Lewis acid/base catalyst) and to allow for aggressive organic washing to remove phospholipids.

-

Workflow Logic Diagram

Figure 1: Logical workflow for the extraction of labile corticosteroid esters, emphasizing the critical acidification step.

Materials & Reagents

| Component | Grade/Specification | Notes |

| Analyte | Betamethasone-17-propionate | Purity >98% |

| Internal Standard | Betamethasone-17-propionate-d5 | Stable isotope labeled.[1][2][3][6] Co-elutes with analyte. |

| SPE Cartridge | Polymeric HLB (e.g., Oasis HLB or Strata-X) | 30 mg / 1 mL format recommended.[1][2][3] |

| Solvent A | Methanol (MeOH) | LC-MS Grade.[3] |

| Solvent B | Acetonitrile (ACN) | LC-MS Grade.[3] |

| Buffer | Ammonium Acetate / Acetic Acid | 100 mM, pH 4.[1]5. |

| Matrix | Human Plasma | K2EDTA or Lithium Heparin anticoagulant. |

Detailed Experimental Protocol

Preparation of Standards

-

Stock Solutions: Prepare 1 mg/mL stock solutions of B17P and B17P-d5 in Methanol. Store at -20°C.

-

Working IS Solution: Dilute B17P-d5 to ~50 ng/mL in 50:50 Methanol:Water.

-

Calibration Standards: Spike blank plasma with B17P to create a curve (e.g., 0.05 – 50 ng/mL).

Sample Pre-treatment

Rationale: Acidification stabilizes the 17-ester. Dilution prevents pore clogging.

-

Thaw plasma samples in an ice bath (4°C).

-

Aliquot 200 µL of plasma into a clean tube.

-

Add 20 µL of Working IS Solution (B17P-d5). Vortex gently.

-

Add 200 µL of 100 mM Ammonium Acetate (pH 4.5) .

-

Critical Step: Ensure the final pH is between 4.0 and 5.0. Do not use strong mineral acids (HCl) as extreme acidity can also catalyze hydrolysis [1].

-

-

Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet particulates.

Solid Phase Extraction (SPE)

Platform: 96-well plate or 1 mL cartridges.[1][2][3]

| Step | Solvent / Volume | Technical Insight |

| 1. Condition | 1 mL Methanol | Activates the polymeric sorbent surface. |

| 2. Equilibrate | 1 mL Water (pH 4.5 buffered) | Matches the sample matrix pH to prevent shock. |

| 3. Load | Pre-treated Sample (~420 µL) | Load at low vacuum (~1 mL/min) to maximize interaction time. |

| 4. Wash 1 | 1 mL 5% Methanol in Water | Removes salts and highly polar proteins. |

| 5. Wash 2 | 1 mL 20% Acetonitrile in Water | Critical: Removes phospholipids. The 17-propionate is lipophilic enough to be retained, but higher organic % risks premature elution. |

| 6.[1][2][3] Dry | High Vacuum (2 mins) | Removes residual water which interferes with evaporation. |

| 7. Elute | 2 x 250 µL Acetonitrile | Elutes the analyte. Two small aliquots yield better recovery than one large volume. |

Post-Extraction Processing

-

Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C .

-

Caution: Do not exceed 40°C. Thermal degradation of betamethasone esters is well-documented [2].[3]

-

-

Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 MeOH:Water + 0.1% Formic Acid).

-

Vortex and transfer to autosampler vials.

LC-MS/MS Analysis Parameters

The extracted samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry.[7][8][9]

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

-

Mobile Phase B: Acetonitrile.[10]

-

Gradient: 50% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

|---|---|---|---|

| Betamethasone-17-propionate | 449.2 | 393.1 (Loss of propionate) | ESI Positive |

| B17P-d5 (IS) | 454.2 | 398.1 | ESI Positive |[2][3]

Note: The primary fragmentation pathway involves the loss of the ester group [3].

Troubleshooting & Optimization

-

Issue: Low Recovery (<60%)

-

Cause: Protein binding or breakthrough during wash.

-

Fix: Increase the dilution factor in pre-treatment (1:3 ratio) to disrupt protein-drug binding. Ensure Wash 2 does not exceed 25% organic solvent.

-

-

Issue: Peak Tailing

-

Cause: Secondary interactions with silanols (if using silica C18) or column overload.

-

Fix: Switch to Polymeric HLB (as recommended) or add 5mM Ammonium Formate to the mobile phase.

-

-

Issue: Presence of Betamethasone-21-propionate peak [1][2][3]

-

Cause: Acyl migration occurred during processing.

-

Fix: Check the pH of the "Equilibration" step and the "Reconstitution" solvent. Keep samples at 4°C strictly.

-

References

-

BenchChem. (2025).[4][10][11] Technical Support Center: Enhancing the Stability of Betamethasone Formulations. Retrieved from

-

ResearchGate. (2012). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. Indian Journal of Pharmaceutical Sciences. Retrieved from

-

PubMed. (2011). LC-MS/MS Determination of Betamethasone and Its Phosphate and Acetate Esters in Human Plasma After Sample Stabilization. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

-

Sigma-Aldrich. (2024).[3] Supelco Guide to Solid Phase Extraction. Retrieved from

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Betamethasone 17-Propionate | CymitQuimica [cymitquimica.com]

- 3. Betamethasone 17-propionate | C25H33FO6 | CID 93007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mhlw.go.jp [mhlw.go.jp]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

UPLC-MS/MS retention time parameters for Betamethasone-17-propionate-d5